molecular formula C9H15ClN4O B13647037 (5R,6R)-5-amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one hydrochloride

(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one hydrochloride

Katalognummer: B13647037
Molekulargewicht: 230.69 g/mol
InChI-Schlüssel: VALPOBGBWBHENI-CIRBGYJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring and a piperidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the piperidinone intermediate.

    Amination: The amino group is introduced via a reductive amination reaction, using a suitable amine and reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can influence enzymatic activity. Additionally, the piperidinone core can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(5r,6r)-5-amino-1-methyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one
  • rac-(5r,6r)-5-amino-1-cyclopropyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one

Uniqueness

rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H15ClN4O

Molekulargewicht

230.69 g/mol

IUPAC-Name

(5R,6R)-5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C9H14N4O.ClH/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8;/h4-6,8H,2-3,10H2,1H3,(H,12,14);1H/t6-,8-;/m1./s1

InChI-Schlüssel

VALPOBGBWBHENI-CIRBGYJCSA-N

Isomerische SMILES

CN1C=CN=C1[C@H]2[C@@H](CCC(=O)N2)N.Cl

Kanonische SMILES

CN1C=CN=C1C2C(CCC(=O)N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.